Cholesteryl tosylate
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Overview
Description
Cholesteryl tosylate, also known as 3β-Hydroxy-5-cholestene 3-tosylate, is a derivative of cholesterol. It is a compound where the hydroxyl group at the third position of the cholesterol molecule is replaced by a tosyl group (p-toluenesulfonyl group). This modification enhances the compound’s reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl tosylate can be synthesized through the reaction of cholesterol with tosyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve cholesterol in an appropriate solvent like dichloromethane.
- Add tosyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base and catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl tosylate undergoes various chemical reactions, primarily due to the presence of the tosyl group, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution Reactions: The tosyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The tosyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of cholesteryl derivatives with various functional groups.
Elimination: Formation of cholesteryl alkenes.
Reduction: Formation of cholesteryl alcohol.
Scientific Research Applications
Cholesteryl tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for other cholesteryl derivatives.
Biology: Employed in studies related to membrane biology and cholesterol metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystals and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of cholesteryl tosylate primarily involves its reactivity due to the tosyl group. The tosyl group acts as a leaving group in various chemical reactions, facilitating the formation of new bonds and the introduction of different functional groups. This reactivity is harnessed in synthetic chemistry to create a wide range of cholesteryl derivatives with diverse applications.
Comparison with Similar Compounds
Cholesteryl tosylate can be compared with other cholesteryl derivatives such as cholesteryl chloroformate, cholesteryl acetate, and cholesteryl benzoate. Each of these compounds has unique properties and reactivities:
Cholesteryl Chloroformate: Used in the synthesis of carbamates and ureas.
Cholesteryl Acetate: Commonly used in the preparation of cholesteryl esters.
Cholesteryl Benzoate: Known for its use in liquid crystal displays.
This compound is unique due to the presence of the tosyl group, which provides enhanced reactivity and versatility in chemical synthesis.
Biological Activity
Cholesteryl tosylate is an important compound in the field of organic chemistry and biochemistry, primarily due to its role as a reactive intermediate in various synthetic pathways. This article explores the biological activity of this compound, detailing its synthesis, reactions, and implications in biological systems.
Chemical Structure and Properties
This compound is derived from cholesterol, where the hydroxyl group at the C-3 position is replaced by a tosyl group. Its chemical structure can be represented as follows:
- InChI : InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27+,29+,30-,31+,32+,33+,34-/m1/s1
- Molecular Formula : C34H52O3S
- Molecular Weight : 570.83 g/mol
Synthesis of this compound
This compound can be synthesized through the reaction of cholesterol with tosyl chloride in the presence of a base such as pyridine. This reaction typically yields this compound with high efficiency:
The reaction conditions generally involve stirring at room temperature or mild heating to facilitate the formation of the tosylate.
1. Reactivity and Mechanism
This compound acts as a substrate in nucleophilic substitution reactions. The tosyl group is a good leaving group, allowing for various nucleophiles to attack the carbon at the C-3 position. For instance, when treated with hydroquinone, this compound can form dimeric products through a nucleophilic attack on the carbocation generated after the departure of the tosyl group. This has been demonstrated in studies where montmorillonite K10 was used as a catalyst to enhance reaction yields significantly (up to 31% for certain dimeric products) .
2. Photooxygenation Studies
Research has shown that this compound can undergo sensitized photooxygenation, leading to the formation of hydroperoxides and other oxygenated derivatives. These products have been analyzed for their stereospecificity and reactivity under various conditions . The conversion rates were reported to be between 80% and 90%, indicating its potential utility in photochemical applications.
3. Lipid Membrane Interactions
Studies involving cholesteryl derivatives have highlighted their ability to integrate into lipid membranes. This compound has been used as a precursor for synthesizing lipid-conjugated oligonucleotides that exhibit spontaneous insertion into lipid bilayers without altering their structural integrity . This property is particularly useful in biophysical studies and drug delivery systems.
Table 1: Summary of Reaction Conditions and Yields
Properties
CAS No. |
1182-65-6 |
---|---|
Molecular Formula |
C34H52O3S |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27?,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI Key |
RNZDACWUXZHQMI-PCHCLZCRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
1182-65-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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